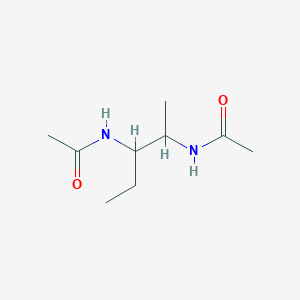![molecular formula C33H51B2N3O6 B13782858 Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]- CAS No. 68224-81-7](/img/structure/B13782858.png)
Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]- is a complex organoboron compound It is characterized by the presence of boron atoms coordinated with methylphenolato and dimethylaminoethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]- typically involves the reaction of boron trihalides with methylphenol and tris(dimethylaminoethyl)borate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron oxides.
Reduction: It can be reduced to form boron hydrides.
Substitution: The methylphenolato and dimethylaminoethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions include boron oxides, boron hydrides, and substituted boron compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential use in drug delivery systems and as a boron neutron capture therapy (BNCT) agent.
Medicine: Research is ongoing to explore its use in cancer treatment and imaging.
Industry: It is used in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]- involves its interaction with molecular targets through coordination bonds. The boron atoms can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved include the formation of boron-oxygen and boron-nitrogen bonds, which play a crucial role in its biological and chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- Boron, tris[3-methylphenolato][tris[2-(dimethylamino)ethyl] orthoborate]
- Boron, tris[4-methylphenolato][tris[2-(dimethylamino)ethyl] orthoborate]
- Boron, tris[phenolato][tris[2-(dimethylamino)ethyl] orthoborate]
Uniqueness
Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]- is unique due to the presence of both 3- and 4-methylphenolato groups, which provide distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
68224-81-7 |
|---|---|
Fórmula molecular |
C33H51B2N3O6 |
Peso molecular |
607.4 g/mol |
Nombre IUPAC |
(3-methylphenyl) bis(4-methylphenyl) borate;tris[2-(dimethylamino)ethyl] borate |
InChI |
InChI=1S/C21H21BO3.C12H30BN3O3/c1-16-7-11-19(12-8-16)23-22(24-20-13-9-17(2)10-14-20)25-21-6-4-5-18(3)15-21;1-14(2)7-10-17-13(18-11-8-15(3)4)19-12-9-16(5)6/h4-15H,1-3H3;7-12H2,1-6H3 |
Clave InChI |
BFLMRSNGLAAFOL-UHFFFAOYSA-N |
SMILES canónico |
B(OCCN(C)C)(OCCN(C)C)OCCN(C)C.B(OC1=CC=C(C=C1)C)(OC2=CC=C(C=C2)C)OC3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


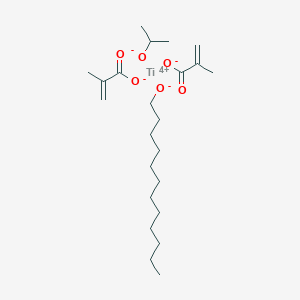
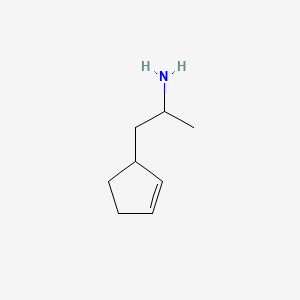
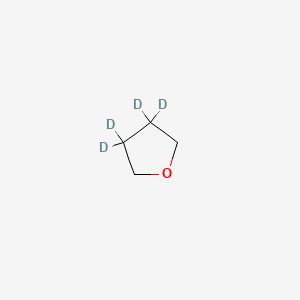
![Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt](/img/structure/B13782801.png)
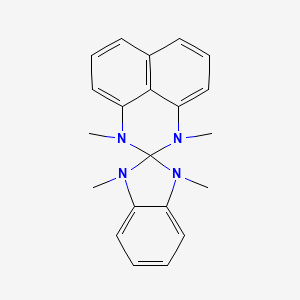
![Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO][2-(hydroxy-kappaO)benzaldehydato](2-propanolato)-](/img/structure/B13782807.png)
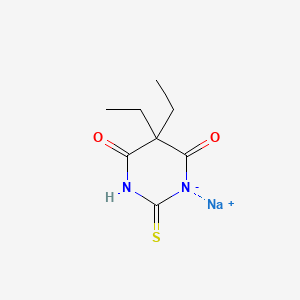

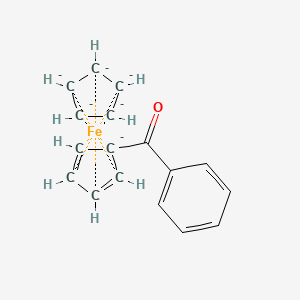

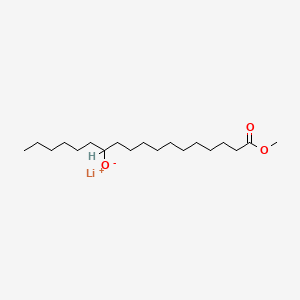
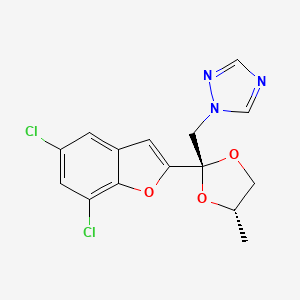
![(Maleoyldioxy)bis[phenylmercury]](/img/structure/B13782870.png)
